molecular formula C9H13NO B1397132 (2-Methoxy-4-methylphenyl)methanamine CAS No. 851670-22-9

(2-Methoxy-4-methylphenyl)methanamine

Cat. No. B1397132
M. Wt: 151.21 g/mol
InChI Key: ZQXRUDOQCLDNBX-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methylphenyl)methanamine” is a chemical compound with the CAS Number: 851670-22-9 . It has a molecular weight of 151.21 and its IUPAC name is (2-methoxy-4-methylphenyl)methanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for “(2-Methoxy-4-methylphenyl)methanamine” is 1S/C9H13NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Methoxy-4-methylphenyl)methanamine” has a molecular weight of 151.21 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Novel Compounds

(2-Methoxy-4-methylphenyl)methanamine has been utilized in the synthesis of new chemical entities. For instance, it has been used in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound synthesized through a high-yielding polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of derivatives of (2-Methoxy-4-methylphenyl)methanamine. A series of methanamine derivatives were synthesized and showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Development of Chemosensors

The compound has been used to develop chemosensors for metal ions. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a derivative, was found to be a highly selective chemosensor for Ag(+) ion, with its mechanism supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Photocytotoxicity and Imaging Applications

Iron(III) complexes involving derivatives of (2-Methoxy-4-methylphenyl)methanamine displayed photocytotoxicity in red light and were used for cellular imaging, highlighting their potential in biomedical applications (Basu et al., 2014).

Catalyst Development

(2-Methoxy-4-methylphenyl)methanamine derivatives have also been explored in the field of catalysis. Pd(II) complexes with ONN pincer ligands, synthesized from derivatives of this compound, exhibited excellent catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Safety And Hazards

The safety information for “(2-Methoxy-4-methylphenyl)methanamine” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 , indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Relevant Papers The relevant paper I found discusses the molecular structures of similar compounds synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name

(2-methoxy-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXRUDOQCLDNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290019
Record name 2-Methoxy-4-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-methylphenyl)methanamine

CAS RN

851670-22-9
Record name 2-Methoxy-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851670-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4-methylphenyl)methanamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-4-methylbenzamide (14.55 g, 88.08 mmol) in dry THF (50 mL) was added dropwise Borane-tetrahydrofuran complex (1.0 M in THF, 220 mL, 2.5 eq) at 0° C. under N2 atmosphere. The reaction mixture was then heated to 60° C. overnight. The reaction was cooled to room temperature, aq.HCl (6 N, 37 mL) was added carefully and the reaction mixture was then heated at 70° C. for 2 hrs. After cooling, water was added and the resulting solution was washed with ether. The aqueous layer was basified with aq. NaOH (10 N) at 0° C. and saturated with K2CO3 then extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated to give 8.5 g of (2-methoxy-4-methylphenyl)methanamine. (64% yield)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu

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